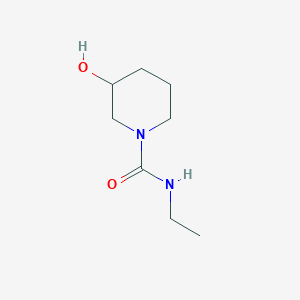

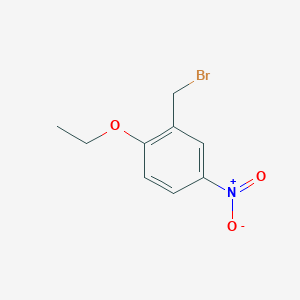

![molecular formula C12H16FNO B1462739 N-[(3-fluorophenyl)methyl]oxan-4-amine CAS No. 1154889-56-1](/img/structure/B1462739.png)

N-[(3-fluorophenyl)methyl]oxan-4-amine

Vue d'ensemble

Description

“N-[(3-fluorophenyl)methyl]oxan-4-amine” is a chemical compound with the molecular formula C12H16FNO. It has a molecular weight of 209.26 . The compound is stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “N-[(3-fluorophenyl)methyl]oxan-4-amine” is 1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-12(14)4-6-15-7-5-12/h1-3,8H,4-7,9,14H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

“N-[(3-fluorophenyl)methyl]oxan-4-amine” is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the sources I found.Applications De Recherche Scientifique

Role in Orexin Receptor Mechanisms

Compounds structurally similar to N-[(3-fluorophenyl)methyl]oxan-4-amine, such as GSK1059865, have been studied for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptors. In a model of binge eating in female rats, selective antagonism at the orexin-1 receptor (OX1R) by these compounds demonstrated a potential for novel pharmacological treatments for eating disorders with a compulsive component (Piccoli et al., 2012).

Analytical and Synthetic Applications

(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a compound related to the query, serves as a versatile reagent for the chiral resolution of α-chiral amines, showcasing its utility in the synthesis and analysis of scalemic mixtures of amines through regioselective ring-opening reactions (Rodríguez-Escrich et al., 2005).

Material Science and Polymer Electrolytes

In materials science, guanidinium-functionalized poly(arylene ether sulfone) anion exchange polymer electrolytes synthesized via activated fluorophenyl-amine reactions exemplify the application of such compounds in creating high-performance materials for energy storage and conversion (Kim et al., 2011).

Catalysis and Organic Synthesis

The field of organic synthesis and catalysis utilizes derivatives of N-[(3-fluorophenyl)methyl]oxan-4-amine in reductive amination processes to produce N-methyl- and N-alkylamines, crucial building blocks in pharmaceuticals and fine chemicals (Senthamarai et al., 2018).

Medicinal Chemistry and Drug Design

In medicinal chemistry, compounds within this family have been explored for their potential as vectors in cancer therapy and imaging, exemplified by studies on N-benzylpolyamines as carriers for boron and fluorine in treatments like boron neutron capture therapy (BNCT) and positron emission tomography (PET) imaging (Martin et al., 2001).

Safety And Hazards

The compound has been classified with the GHS pictograms GHS05 and GHS07, indicating that it may cause skin irritation, serious eye damage, and may be harmful if inhaled . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .

Propriétés

IUPAC Name |

N-[(3-fluorophenyl)methyl]oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c13-11-3-1-2-10(8-11)9-14-12-4-6-15-7-5-12/h1-3,8,12,14H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKMOFEJZHHSYIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NCC2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3-fluorophenyl)methyl]oxan-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Naphthalen-2-yl)methyl]oxan-4-amine](/img/structure/B1462662.png)

![1-Boc-4-[(pyridin-2-ylmethyl)-amino]-piperidine](/img/structure/B1462663.png)

![6-[Methyl(2-methylpropyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1462669.png)

![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)

![[1-(Piperidine-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462671.png)

amine](/img/structure/B1462677.png)

![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1462679.png)